

# A Comparative Analysis of Randialic Acid B and Current Psoriasis Treatments

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the emerging psoriasis treatment candidate, **Randialic acid B**, against established therapeutic agents. The comparison focuses on the mechanism of action, supported by experimental data, to offer a clear perspective on its potential positioning within the current treatment landscape. Given that research on **Randialic acid B** is in the preclinical stage, this guide contrasts its demonstrated effects in in-vitro and invivo models with the clinically established outcomes of approved psoriasis therapies.

# **Executive Summary**

Psoriasis is a chronic autoimmune inflammatory skin disease with a complex pathophysiology, primarily driven by the dysregulation of the immune system. Current treatments target various components of the inflammatory cascade with considerable success. **Randialic acid B**, a novel triterpenoid, has emerged as a potential therapeutic agent with a distinct mechanism of action, focusing on the inhibition of neutrophil activation. This guide will delve into the molecular pathways targeted by **Randialic acid B** and other mainstream psoriasis treatments, presenting the available experimental evidence to facilitate a comprehensive comparison.

# Data Presentation: A Mechanistic and Efficacy Overview



The following tables summarize the key characteristics of **Randialic acid B** and other major classes of psoriasis treatments. It is crucial to note the difference in the level of evidence: data for **Randialic acid B** is preclinical, while data for other treatments are derived from extensive clinical trials.

Table 1: Comparison of Mechanism of Action and Therapeutic Effects



| Treatment<br>Class | Specific<br>Agent(s)                          | Mechanism of<br>Action                                                                                                                               | Key<br>Cellular/Molec<br>ular Target | Preclinical/Clin<br>ical Effects                                                                                                              |
|--------------------|-----------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|
| FPR1 Antagonist    | Randialic acid B                              | Competitively inhibits the Formyl Peptide Receptor 1 (FPR1), blocking neutrophil activation and downstream inflammatory signaling.[1][2]             | Neutrophils                          | In a mouse model of psoriasis, it significantly reduced epidermal hyperplasia, desquamation, scaling, and neutrophil skin infiltration.[1][2] |
| IL-17 Inhibitors   | Secukinumab,<br>Ixekizumab,<br>Brodalumab     | Neutralize IL-17A or block the IL-17 receptor, inhibiting the pro- inflammatory effects of IL-17 on keratinocytes and other cells. [3][4]            | IL-17A, IL-17RA                      | High rates of skin clearance (PASI 75, 90, and 100) in patients with moderate to severe plaque psoriasis.[5][6]                               |
| IL-23 Inhibitors   | Guselkumab,<br>Risankizumab,<br>Tildrakizumab | Target the p19 subunit of IL-23, preventing its interaction with its receptor and inhibiting the differentiation and activation of Th17 cells.[5][7] | IL-23                                | Demonstrated high efficacy in achieving significant skin clearance in patients with moderate to severe plaque psoriasis.[5][6]                |
| TNF-α Inhibitors   | Adalimumab,<br>Etanercept,                    | Bind to and neutralize Tumor                                                                                                                         | TNF-α                                | Effective in treating                                                                                                                         |



|                 | Infliximab                      | Necrosis Factoralpha (TNF-α), a key pro-inflammatory cytokine in psoriasis.[9][10]                                                                                                 |                           | moderate to severe plaque psoriasis and psoriatic arthritis. [9]                                |
|-----------------|---------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------|-------------------------------------------------------------------------------------------------|
| JAK Inhibitors  | Tofacitinib,<br>Deucravacitinib | Inhibit Janus kinases (JAKs), intracellular enzymes that mediate the signaling of multiple proinflammatory cytokines, including those in the IL-23/IL-17 pathway.[1][12] [13]      | JAK1, JAK2,<br>JAK3, TYK2 | Orally administered, effective for moderate to severe plaque psoriasis.[1]                      |
| PDE4 Inhibitors | Apremilast                      | Inhibit phosphodiestera se 4 (PDE4), leading to increased intracellular cyclic AMP (cAMP) levels, which in turn reduces the production of pro-inflammatory cytokines.[14] [15][16] | PDE4                      | Orally administered, approved for the treatment of moderate to severe plaque psoriasis.[14][15] |



# **Experimental Protocols**

A standardized experimental model is crucial for the initial evaluation of potential psoriasis therapies. The imiquimod-induced psoriasis mouse model is a widely used preclinical model that recapitulates key features of human psoriasis.

## **Imiquimod-Induced Psoriasis-Like Inflammation in Mice**

This model was utilized to evaluate the in-vivo efficacy of Randialic acid B.[1][2]

#### Protocol:

- Animal Model: BALB/c or C57BL/6 mice are typically used.[17][18]
- Induction of Psoriasis-Like Lesions: A daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara™) is applied to the shaved back and right ear of the mice for five to six consecutive days.[17][19] This corresponds to 3.125 mg of the active ingredient.[17][19]
- Treatment: The test compound (e.g., Randialic acid B) or vehicle is administered, often topically or systemically, during the imiquimod application period.
- Assessment of Inflammation: The severity of the skin inflammation is evaluated daily using a
  modified Psoriasis Area and Severity Index (PASI). This scoring system assesses erythema
  (redness), scaling, and skin thickness.[18][19]
- Histological Analysis: At the end of the experiment, skin biopsies are taken for histological examination to assess for epidermal hyperplasia (acanthosis), parakeratosis, and immune cell infiltration.[17]
- Biomarker Analysis: Skin and systemic samples can be analyzed for the expression of proinflammatory cytokines and other relevant biomarkers.[18]

# **Signaling Pathways and Mechanisms of Action**

Understanding the underlying signaling pathways is critical for appreciating the therapeutic rationale of each treatment class. The following diagrams, generated using Graphviz, illustrate these pathways.



# Randialic Acid B: Targeting Neutrophil Activation via FPR1 Inhibition

Randialic acid B acts as a competitive antagonist of the Formyl Peptide Receptor 1 (FPR1) on neutrophils.[1][2] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by formylated peptides (from bacteria or damaged mitochondria), triggers a cascade of intracellular signaling leading to neutrophil chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[6][20][21] By blocking this receptor, Randialic acid B prevents these pro-inflammatory activities of neutrophils, which are known to play a pathogenic role in psoriasis.[1][2]



Click to download full resolution via product page

FPR1 Signaling Pathway and Inhibition by Randialic Acid B.

# The IL-23/IL-17 Axis: A Central Pathway in Psoriasis Pathogenesis

The IL-23/IL-17 axis is a cornerstone of psoriasis pathology. Dendritic cells produce IL-23, which promotes the differentiation and activation of Th17 cells. These cells, in turn, produce IL-17, a potent pro-inflammatory cytokine that acts on keratinocytes, leading to hyperproliferation and the production of other inflammatory mediators, creating a self-amplifying inflammatory loop.[5][9][22]





Click to download full resolution via product page

The IL-23/IL-17 Signaling Pathway in Psoriasis.

## TNF-α, JAK-STAT, and PDE4 Pathways in Psoriasis

Other key inflammatory pathways in psoriasis include those mediated by TNF- $\alpha$ , the JAK-STAT signaling cascade, and the intracellular enzyme PDE4. TNF- $\alpha$  is a pleiotropic cytokine that drives inflammation through multiple mechanisms. The JAK-STAT pathway is a crucial intracellular signaling route for a wide range of cytokines involved in psoriasis. PDE4 regulates intracellular inflammation by controlling cAMP levels.







Click to download full resolution via product page

Overview of TNF-α, JAK-STAT, and PDE4 Signaling Pathways in Psoriasis.

#### **Conclusion and Future Directions**

**Randialic acid B** presents a novel therapeutic approach to psoriasis by targeting neutrophil activation through FPR1 antagonism. The preclinical data are promising, suggesting its potential to mitigate key pathological features of the disease. However, it is imperative to



underscore that these findings are preliminary. A direct comparison of the efficacy of **Randialic acid B** with established treatments like IL-17, IL-23, and TNF-α inhibitors is not yet possible due to the differing stages of development.

Future research should focus on comprehensive preclinical studies to quantify the dose-dependent effects of **Randialic acid B** and to establish its safety profile. Ultimately, well-designed clinical trials will be necessary to determine its therapeutic efficacy and safety in patients with psoriasis and to understand its potential role in the expanding armamentarium of psoriasis treatments. The unique mechanism of action of **Randialic acid B** may offer a complementary or alternative strategy for patients who do not respond optimally to existing therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Role of Janus Kinase Inhibitors in Therapy of Psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical and Molecular Effects of Interleukin-17 Pathway Blockade in Psoriasis JDDonline
   Journal of Drugs in Dermatology [jddonline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Interleukin-17 and Interleukin-23: A Narrative Review of Mechanisms of Action in Psoriasis and Associated Comorbidities PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 7. IL-23 inhibitors for treating psoriasis: What to know [medicalnewstoday.com]
- 8. What are IL-23 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Key Signaling Pathways in Psoriasis: Recent Insights from Antipsoriatic Therapeutics -PMC [pmc.ncbi.nlm.nih.gov]



- 10. Paradoxical Tumor Necrosis Factor-Alpha (TNF-α) Inhibitor-Induced Psoriasis: A Systematic Review of Pathogenesis, Clinical Presentation, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumor necrosis factor inhibitors in psoriatic arthritis PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of the JAK-STAT Pathway in the Treatment of Psoriasis: A Review of the Literature PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. PDE4 Inhibitors for Psoriasis: What to Know [healthline.com]
- 15. Phosphodiesterase-4 Inhibition in Psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phosphodiesterase-4 Inhibitors for Psoriasis [webmd.com]
- 17. frontierspartnerships.org [frontierspartnerships.org]
- 18. Hooke Contract Research Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 19. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model PMC [pmc.ncbi.nlm.nih.gov]
- 20. Human neutrophil formyl peptide receptor phosphorylation and the mucosal inflammatory response PMC [pmc.ncbi.nlm.nih.gov]
- 21. FPR-1 is an important regulator of neutrophil recruitment and a tissue-specific driver of pulmonary fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Randialic Acid B and Current Psoriasis Treatments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11936312#comparative-analysis-of-randialic-acid-b-and-other-psoriasis-treatments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com